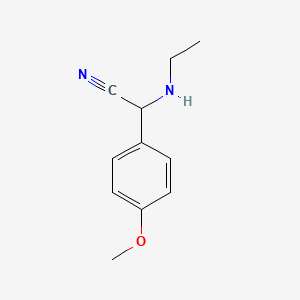

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Description

BenchChem offers high-quality 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-13-11(8-12)9-4-6-10(14-2)7-5-9/h4-7,11,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJQIBKXUOOYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C#N)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Potential Applications

A Note on the Subject Compound: The target of this guide, 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, is a specific α-aminonitrile that is not extensively documented in publicly accessible chemical literature. Consequently, it does not have a readily available Chemical Abstracts Service (CAS) number. This guide has been constructed by a Senior Application Scientist to provide a scientifically rigorous and predictive overview of this molecule. The protocols, data, and potential applications described herein are based on established principles of organic chemistry and data from structurally analogous compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of novel α-aminonitrile derivatives.

Introduction: The Scientific Merit of α-Aminonitriles

α-Aminonitriles are a class of organic compounds featuring an amino group and a nitrile group attached to the same carbon atom. These molecules are of immense value in synthetic and medicinal chemistry due to their versatile reactivity. Historically, their significance is rooted in the Strecker synthesis, the first-ever laboratory synthesis of an amino acid, which proceeds through an α-aminonitrile intermediate.[1][2]

Beyond their foundational role as precursors to α-amino acids, α-aminonitriles are a privileged scaffold in drug discovery.[1][3] The nitrile group can act as a bioisostere for a carbonyl group, engage in hydrogen bonding, and in some cases, act as a reversible covalent inhibitor of cysteine or serine proteases.[4][5] Several marketed drugs and clinical candidates, particularly for treating diabetes and osteoporosis, are based on the α-aminonitrile framework.[4][5] The compound 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile combines this valuable scaffold with a 4-methoxyphenyl group, a common moiety in pharmacologically active compounds, and an N-ethyl substituent, which can modulate physicochemical properties such as lipophilicity and metabolic stability.

Proposed Synthesis: The Strecker Reaction

The most direct and efficient method for preparing 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is the one-pot, three-component Strecker synthesis.[1][6][7] This reaction involves the condensation of an aldehyde with an amine to form an imine, which is then trapped by a cyanide nucleophile.

Rationale for Synthetic Route

The choice of the Strecker reaction is based on its reliability, operational simplicity, and the ready availability of the starting materials. The reaction proceeds through a convergent pathway, assembling the target molecule in a single step from 4-methoxybenzaldehyde, ethylamine, and a cyanide source. For laboratory-scale synthesis, trimethylsilyl cyanide (TMSCN) is preferred over hydrogen cyanide (HCN) or alkali metal cyanides due to its lower toxicity and better solubility in organic solvents.[6][7][8] The reaction is often catalyzed by a Lewis or Brønsted acid to facilitate imine formation.[6]

Reaction Mechanism

The reaction mechanism involves two key stages:

-

Imine Formation: 4-Methoxybenzaldehyde reacts with ethylamine to form an N-ethyl-1-(4-methoxyphenyl)methanimine intermediate. This is an equilibrium process, and the removal of water can drive it forward.

-

Cyanide Addition: The nucleophilic cyanide ion from TMSCN attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile product.[1][9][10]

Detailed Experimental Protocol

Materials:

-

4-Methoxybenzaldehyde (1.0 eq)

-

Ethylamine (2.0 M solution in THF, 1.1 eq)

-

Trimethylsilyl cyanide (TMSCN, 1.2 eq)

-

Acetonitrile (solvent)

-

Alum (KAl(SO₄)₂·12H₂O) or another suitable Lewis acid catalyst (10 mol%)[6]

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) in acetonitrile, add ethylamine (1.1 eq) at room temperature.

-

Add the Lewis acid catalyst (e.g., Alum, 10 mol%).[6]

-

Stir the mixture for 10-15 minutes to facilitate imine formation.

-

Carefully add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[6]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Physicochemical and Spectroscopic Properties

The following properties are predicted for 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile based on its structure and data from analogous compounds.[11][12][13]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Predicted ¹H NMR | δ (ppm): 7.3-7.4 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 4.5-4.6 (s, 1H, CH-CN), 3.8 (s, 3H, OCH₃), 2.6-2.8 (q, 2H, N-CH₂), 1.1-1.2 (t, 3H, CH₃) |

| Predicted ¹³C NMR | δ (ppm): 160 (C-OMe), 130 (Ar-C), 128 (Ar-CH), 118 (CN), 114 (Ar-CH), 55 (OCH₃), 52 (CH-CN), 42 (N-CH₂), 15 (CH₃) |

| Predicted IR (cm⁻¹) | 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 2220-2240 (C≡N stretch), 1610 (aromatic C=C stretch), 1250 (C-O stretch) |

Analytical Methodologies

For characterization and quality control, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

-

Gradient: Start at 20% A, increase to 80% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for structural confirmation and to identify any volatile impurities. Due to the polarity of the amino group, derivatization may be required for optimal results, though direct analysis is often possible.[14][15]

Experimental Protocol: GC-MS

-

Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

MS Quadrupole Temperature: 150 °C

Potential Applications in Drug Discovery

The structural features of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile suggest several potential avenues for investigation in drug discovery.

-

Enzyme Inhibition: As an α-aminonitrile, the compound could be explored as a reversible inhibitor of cysteine and serine proteases.[4][5] Enzymes like dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, and cathepsins, implicated in osteoporosis and inflammatory diseases, are known to be inhibited by this class of compounds.[3] The nitrile group can interact with the active site serine or cysteine residue.

-

Scaffold for CNS-Active Agents: The 4-methoxyphenyl group is present in numerous central nervous system (CNS) active drugs. The overall lipophilicity of the molecule may allow it to cross the blood-brain barrier, making it a candidate for derivatization into novel CNS agents.

-

Antiproliferative Activity: Many simple organic molecules containing aromatic and nitrogen functionalities exhibit antiproliferative properties. The aminonitrile core can be considered a pharmacophore with the potential for interaction with various biological targets in cancer cells.[11][16]

Conclusion and Future Directions

While 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is not a well-characterized molecule, its structure is based on a highly valuable scaffold in medicinal chemistry. This technical guide provides a robust, scientifically-grounded framework for its synthesis, purification, and analysis. The proposed Strecker synthesis offers a reliable route to access this compound, and the outlined analytical methods will ensure its characterization to a high standard.

Future research should focus on the practical synthesis and characterization of this molecule to confirm the predicted properties. Subsequently, a thorough investigation of its biological activities, particularly in the areas of enzyme inhibition and antiproliferative effects, is warranted. This compound represents a promising starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents. Upon full characterization and publication, an application can be made to the Chemical Abstracts Service to obtain a unique CAS number for this compound.[17][18][19]

References

- BenchChem. (2025). Introduction: The Central Role of α-Aminonitriles.

- Rasayan Journal of Chemistry. (n.d.). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES.

- SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.

- Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.

- Proregulations. (n.d.). CAS Number Application.

- CAS. (n.d.). CAS Registry Services.

- Benchchem. (n.d.). 2-Amino-2-phenylacetonitrile|CAS 16750-42-8.

- REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Wikipedia. (n.d.). CAS Registry Number.

- Benchchem. (n.d.). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers.

- CAS. (n.d.). CAS Registration Criteria-Overview.

- Ask this paper. (2018, February 1). strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties.

- Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.

- ResearchGate. (2022, March 17). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.

- Benchchem. (n.d.). An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile.

- Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetonitrile 97 104-47-2.

- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.

- Tsutsui, H., & Higashi, T. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.

- ResearchGate. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?.

- PubChemLite. (n.d.). 2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile.

- CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.

- ACS Publications. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 3. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. scispace.com [scispace.com]

- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 9. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-メトキシフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CAS Number Application - Proregulations [proregulations.com]

- 18. CAS Registry Services℠ | CAS [cas.org]

- 19. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

Safety data sheet (SDS) for 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of the safety, handling, and stability of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile . As a specialized

Critical Warning: This compound is thermodynamically unstable in the presence of moisture and heat. Improper handling can lead to the retrograde Strecker reaction, releasing Hydrogen Cyanide (HCN) and the parent aldehyde.

Product Identification

| Property | Detail |

| Chemical Name | 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile |

| Synonyms | |

| CAS Number | Not Assigned (Treat as Novel Research Chemical / R&D Exemption) |

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| Physical State | Viscous oil or low-melting solid (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Decomposes in Water |

Hazard Identification: The Mechanistic "Why"

Standard GHS classifications often label this class merely as "Toxic." However, the causality of the toxicity is specific to its functional groups.

Core Hazards (GHS Classification - Provisional)

-

Acute Toxicity (Oral), Category 3: High risk due to potential metabolic release of cyanide ions (

). -

Acute Toxicity (Inhalation), Category 3: Vapor pressure is low, but aerosols or dusts are highly toxic.

-

Skin Corrosion/Irritation, Category 2: The secondary amine functionality is basic and caustic.

-

Eye Damage/Irritation, Category 2A: Severe irritant; absorption through eyes can be systemic.

The "Retro-Strecker" Instability Risk

The primary danger lies in the equilibrium nature of

-

Implication: Ingestion or inhalation does not just expose the worker to the organic molecule, but potentially to free cyanide, leading to histotoxic hypoxia (inhibition of Cytochrome C Oxidase).

Safe Handling & Storage Protocols

Expert Insight: Do not treat this simply as a stable organic reagent. Treat it as a "Masked Cyanide" source.

Storage Requirements

-

Temperature: Store at -20°C . Room temperature storage accelerates decomposition and darkening (oxidation/polymerization).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative degradation of the amine.

-

Container: Teflon-lined caps are mandatory. Avoid ground glass joints without grease, as amine crawling can cause seizing.

Engineering Controls

-

Workplace: All handling must occur within a certified Chemical Fume Hood operating at face velocity > 100 fpm.

-

Monitoring: Electrochemical HCN sensors should be active near the sash if handling > 1 gram.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is required.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling.

-

Rationale: Small organic nitriles can permeate standard latex/thin nitrile rapidly.

-

-

Respiratory: If outside a hood (strictly prohibited), a Full-Face Respirator with ABEK-P3 (Organic Vapor + Inorganic Gas/Cyanide + Particulate) cartridges is required.

Emergency Response & First Aid

Self-Validating Protocol: Verify the location of the Cyanide Antidote Kit before starting any experiment involving this compound.

| Exposure Route | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air.[1][2][3] Administer 100% Oxygen. | Combat potential hypoxia. |

| Skin Contact | Wash with soap/water for 15 min.[1][4] Do not use solvents. | Solvents (DMSO, Acetone) increase transdermal absorption of the nitrile. |

| Eye Contact | Rinse for 15 min. Remove contact lenses.[2][3][5] | Prevent corneal absorption. |

| Ingestion | Do NOT induce vomiting. Transport to ER immediately. | Vomiting risks aspiration and further esophageal burn from the amine. |

Antidote Note: Medical professionals should be alerted to the potential for Cyanide Poisoning .[5] Treatments may include Hydroxocobalamin (Cyanokit) or Sodium Nitrite/Thiosulfate, depending on local protocols.

Synthesis & Neutralization (Expertise)

The "Quench" Problem: Adding acid to a Strecker reaction mixture (to protonate the amine) can inadvertently liberate HCN gas if unreacted cyanide is present.

Recommended Quench Protocol:

-

Cool: Chill the reaction mixture to 0°C.

-

Oxidative Destruction: If disposing of waste, treat the aqueous layer with 10% Sodium Hypochlorite (Bleach) at pH > 10.

-

Mechanism:

. Cyanate (

-

-

Verification: Test the waste stream with Potassium Iodide/Starch paper (turns blue in presence of excess oxidant, confirming cyanide destruction) or a Prussian Blue test.

Analytical Verification

Confirming identity without handling pure standards requires robust spectroscopic data.

-

IR Spectroscopy: Look for the weak but diagnostic C≡N stretch at 2200–2250 cm⁻¹ .

-

Note: If this peak is absent, the compound may have hydrolyzed to the amide or decomposed.

-

-

1H NMR (CDCl3):

-

Methine Proton: A singlet or weak split peak around

4.5 – 5.0 ppm (CH-CN). -

Aromatic Region: Typical para-substitution pattern (two doublets) at

6.8 and 7.2 ppm. -

Ethyl Group: Triplet (

1.1 ppm) and Quartet (

-

Visualizations

Figure 1: Instability & Metabolic Pathway

This diagram illustrates the "Retro-Strecker" mechanism that generates the primary toxic threat (HCN).

Caption: Figure 1.[6] The Retro-Strecker hydrolysis pathway. In acidic environments (stomach) or moisture, the compound reverts to its precursors, releasing toxic HCN.

Figure 2: Safe Handling Workflow

A self-validating decision tree for researchers handling this compound.

Caption: Figure 2. Operational safety workflow ensuring engineering controls and proper disposal methods are active before handling.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for (4-Methoxyphenyl)acetonitrile (Related Structure). Retrieved from [Link]

-

World Health Organization (WHO). Hydrogen Cyanide and Cyanides: Human Health Aspects. Concise International Chemical Assessment Document 61. Retrieved from [Link]

-

Organic Syntheses.Strecker Synthesis of

-Aminonitriles. Org. Synth. 1955, 35, 123. Retrieved from [Link] -

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrogen Cyanide. Retrieved from [Link]

Sources

Solubility Profile of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile: A Framework for Characterization and Application

An In-depth Technical Guide

This technical guide provides a comprehensive framework for determining and applying the solubility data of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in organic solvents. Recognizing the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers, chemists, and drug development professionals. It outlines the theoretical principles, strategic selection of solvents, and detailed experimental protocols necessary to establish a robust solubility profile. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in scientific rationale.

Introduction: The Significance of Solubility in Process Chemistry

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is an α-aminonitrile, a class of compounds recognized as valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The physical properties of such intermediates, particularly their solubility, are critical determinants of their utility. Solubility data governs key process parameters, including:

-

Reaction Kinetics: The choice of solvent can significantly influence reaction rates and outcomes.

-

Purification Strategy: Techniques such as recrystallization are fundamentally dependent on differential solubility.[1][2][3]

-

Formulation Development: For compounds intended for biological screening, solubility is a prerequisite for creating suitable testing solutions.

This guide will provide the necessary tools to systematically evaluate the solubility of the title compound, thereby enabling its effective use in research and development.

Molecular Structure and Predicted Solubility Behavior

A molecule's solubility is a direct consequence of its structure and the resulting intermolecular forces it can establish with a solvent. The structure of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile suggests a nuanced solubility profile.

-

Polar Moieties: The presence of a nitrile group (-C≡N), a secondary amine (-NH-), and a methoxy group (-OCH₃) imparts polarity to the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amine hydrogen can act as a hydrogen bond donor.

-

Nonpolar Regions: The phenyl ring and the ethyl group constitute nonpolar regions, contributing to its solubility in less polar solvents.

-

Amine Functionality: The ethylamino group is basic, which predicts that the compound's solubility will be significantly enhanced in acidic aqueous solutions due to salt formation.[4]

Based on this analysis, the compound is expected to exhibit moderate polarity and, therefore, a broad range of solubilities across different classes of organic solvents. The principle of "like dissolves like" suggests that solvents with a balance of polar and nonpolar characteristics will be most effective.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solubility determination begins with a carefully selected panel of solvents. This panel should encompass a wide range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Key Characteristics |

| Polar Protic | Methanol | 65 | 32.7 | 5.1 | Hydrogen bond donor/acceptor |

| Ethanol | 78 | 24.5 | 4.3 | Hydrogen bond donor/acceptor | |

| Isopropanol | 82 | 19.9 | 3.9 | Hydrogen bond donor/acceptor | |

| Polar Aprotic | Acetonitrile | 82 | 37.5 | 5.8 | Dipolar, hydrogen bond acceptor |

| Acetone | 56 | 20.7 | 5.1 | Dipolar, hydrogen bond acceptor | |

| Tetrahydrofuran (THF) | 66 | 7.6 | 4.0 | Moderate polarity, ether | |

| Dimethylformamide (DMF) | 153 | 36.7 | 6.4 | Highly polar, hydrogen bond acceptor | |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 7.2 | Highly polar, strong H-bond acceptor | |

| Nonpolar/Low Polarity | Dichloromethane (DCM) | 40 | 9.1 | 3.1 | Halogenated, weakly polar |

| Ethyl Acetate | 77 | 6.0 | 4.4 | Ester, moderate polarity | |

| Toluene | 111 | 2.4 | 2.4 | Aromatic, nonpolar | |

| n-Hexane | 69 | 1.9 | 0.1 | Aliphatic, nonpolar |

Causality of Selection : This diverse set of solvents is chosen to probe the different types of intermolecular interactions the solute can have. Protic solvents will test the importance of hydrogen bonding, while aprotic solvents of varying dielectric constants will elucidate the role of dipole-dipole interactions. Nonpolar solvents will determine the contribution of the nonpolar regions of the molecule to its solubility.

Experimental Protocols for Solubility Determination

A tiered approach, moving from a rapid qualitative assessment to a precise quantitative measurement, is recommended for efficiency.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a semi-quantitative estimation of solubility, which is invaluable for guiding the selection of solvents for more rigorous analysis and for initial purification trials.

Methodology:

-

Preparation: Add approximately 10 mg of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile to a small test tube or vial.

-

Solvent Addition: Add the selected solvent from Table 1 in 0.2 mL increments.

-

Observation: After each addition, vortex the mixture vigorously for 30 seconds. Observe for complete dissolution.

-

Heating: If the solid does not dissolve at room temperature after adding a total of 1 mL of solvent, gently warm the mixture in a water bath (e.g., to 50°C) and observe any changes in solubility.[5]

-

Classification: Classify the solubility based on the volume of solvent required for dissolution, as outlined in Table 2.

Table 2: Solubility Classification

| Classification | Approximate mg/mL Range |

| Very Soluble | > 100 mg/mL |

| Freely Soluble | 30 - 100 mg/mL |

| Soluble | 10 - 30 mg/mL |

| Sparingly Soluble | 1 - 10 mg/mL |

| Insoluble | < 1 mg/mL |

Protocol 2: Quantitative Solubility Determination by Isothermal Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Methodology:

-

System Preparation: To a series of glass vials, add an excess amount of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile (e.g., 20-30 mg) to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove all undissolved solids.

-

Dilution: Immediately dilute the collected sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent crystallization and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve to determine the concentration. The solubility is then reported in units such as g/L or mol/L.

Application: Leveraging Solubility Data for Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, and its success is entirely dependent on the solubility characteristics of the compound and its impurities.[6]

Selecting an Optimal Recrystallization Solvent:

The ideal solvent for recrystallization should exhibit:

-

High solubility at elevated temperatures: To dissolve the compound completely.[1][2]

-

Low solubility at low temperatures: To ensure maximum recovery of the purified compound upon cooling.[1][2]

-

Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[2]

-

Non-reactivity: The solvent must not react with the compound.[1]

-

Volatility: A relatively low boiling point allows for easy removal from the final crystals.[1]

Caption: Decision workflow for selecting a recrystallization solvent.

General Recrystallization Protocol:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar) while adding more hot solvent portion-wise until the solid just dissolves.[3]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals to a constant weight, either by air drying or in a vacuum oven.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in organic solvents. By following the outlined protocols, from strategic solvent selection and qualitative screening to precise quantitative measurement, researchers can generate the critical data needed for effective process development, purification, and formulation. The principles and techniques described herein are broadly applicable and serve as a foundational approach for the characterization of novel chemical entities.

References

- Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.

- Scribd. Procedure for Determining Solubility of Organic Compounds.

- Chemistry LibreTexts. (2020-06-29).

- Unknown Source.

- Benchchem. Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

- Unknown Source. (2023-08-31). Solubility of Organic Compounds.

- PubChem. 2-[4-(Ethylamino)phenyl]acetonitrile.

- PubChem. (3-{2-Methoxy-6-[2-(4-methoxy-phenyl)-ethylamino]-pyrimidin-4-yl}-phenyl)-acetonitrile.

- Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE.

- Organic Chemistry Portal. Solvent-Free Synthesis of Racemic α-Aminonitriles.

- PMC. Calculation of Aqueous Solubility of Organic Compounds.

- CymitQuimica. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.

- Sigma-Aldrich. 4-Methoxyphenylacetonitrile 97 104-47-2.

- Supporting Information. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source.

- Benchchem. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.

- Unknown Source. (2021-07-16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)

- Chemistry LibreTexts. (2023-01-29).

- Unknown Source. (2023-08-27).

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- MicroChemicals. Solvents and solubilities.

- Sigma-Aldrich. Solvent Miscibility Table.

- Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2.

- PubChem. (2-Methoxyphenyl)acetonitrile.

- Benchchem. Technical Guide: (4-Methoxyphenyl)acetonitrile.

Sources

Technical Whitepaper: 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile as a Strategic Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Mechanistic rationale, self-validating synthetic protocols, and downstream applications of α-aminonitriles in active pharmaceutical ingredient (API) development.

Executive Summary

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile (CAS: 2298244-81-0 / 2418676-85-2)[1][2] is a highly versatile, bifunctional α-aminonitrile. In pharmaceutical synthesis, it serves as an advanced building block for constructing complex benzylic amines, 1,2-diamines, and unnatural α-amino acids. This guide explores the mechanistic causality behind its synthesis and its critical role in the Bruylants reaction —a pathway that bypasses traditional Grignard limitations to yield densely functionalized amine scaffolds[3][4].

Structural Rationale & Chemical Profiling

The strategic value of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile lies in its precisely tuned electronic properties:

-

The 4-Methoxyphenyl (p-Anisyl) Group: The electron-donating methoxy substituent strongly stabilizes adjacent positive charge. During decyanation, this promotes the formation of a highly stable iminium ion intermediate[5].

-

The Ethylamino Core: The secondary amine provides a vector for further functionalization while maintaining sufficient steric accessibility for nucleophilic attack.

-

The Nitrile Group (-CN): Acts as a "traceless" leaving group in substitution reactions, a reducible moiety for diamine synthesis, or a hydrolyzable masked carboxylate[4][6].

Synthetic Methodologies: The Strecker Pathway

The synthesis of this intermediate relies on a multicomponent Strecker-type condensation[6][7]. The reaction sequence involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an imine, followed by nucleophilic trapping with a cyanide source.

Causality in Reagent Selection

The choice of cyanide source dictates the reaction's scalability and environmental impact. While Trimethylsilyl cyanide (TMSCN) with a Lewis acid (e.g., ZnI₂) provides rapid, high-yielding conversions[6], recent green chemistry advancements utilize Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) activated by benzoyl chloride as an eco-friendly, non-volatile cyanide source[8].

Fig 1. Strecker-type multicomponent synthesis pathway of the α-aminonitrile intermediate.

Quantitative Data: Optimization of Cyanation Conditions

| Cyanide Source | Catalyst / Promoter | Solvent | Time (h) | Yield (%) | Mechanistic Advantage |

| TMSCN | ZnI₂ (5 mol%) | Methanol | 2.0 | 92 | Rapid trapping of imine; high atom economy[6]. |

| KCN / NH₄Cl | None | H₂O / MeOH | 12.0 | 78 | Traditional Strecker; requires aqueous workup. |

| K₄[Fe(CN)₆] | PhCOCl | H₂O | 6.0 | 88 | Eco-friendly; avoids highly toxic free HCN[8]. |

| Bis(dialkylamino)cyanoborane | None | THF | 4.0 | 85 | Direct aminative cyanation; metal-free[7]. |

Downstream Pharmaceutical Applications

The Bruylants Reaction (C-C Bond Formation)

The most powerful application of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile is its use in the Bruylants reaction [3]. In a standard Grignard reaction, nucleophiles attack the nitrile carbon. However, in α-aminonitriles, the adjacent nitrogen lone pair alters the reaction trajectory. The metal coordinates to the nitrile, promoting its ejection as a leaving group and generating a resonance-stabilized iminium ion[4][5]. The organometallic reagent then attacks the iminium carbon, yielding an α-alkylated tertiary or secondary amine[4].

Fig 2. Mechanism of the Bruylants reaction via an iminium ion intermediate.

Nitrile Reduction & Hydrolysis

Beyond C-C coupling, the intermediate can be subjected to:

-

Reduction (LiAlH₄ or Raney Ni/H₂): Yields 1-(4-methoxyphenyl)-N-ethylethane-1,2-diamine, a critical precursor for imidazolidine and piperazine-based APIs.

-

Hydrolysis (HCl/H₂O): Converts the nitrile to a carboxylic acid, yielding unnatural α-amino acids used in peptidomimetic drug design[6].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to prevent the propagation of failed intermediates.

Protocol A: Optimized Strecker Synthesis of the Intermediate

Rationale: Utilizing TMSCN in methanol with ZnI₂ ensures rapid conversion while preventing the hydrolysis of the delicate imine intermediate[6].

-

Imine Formation: To a flame-dried round-bottom flask under N₂, add 4-methoxybenzaldehyde (10.0 mmol) and anhydrous methanol (20 mL). Add ethylamine (12.0 mmol, 2.0 M in THF) dropwise at 0 °C. Stir for 1 hour at room temperature.

-

IPC 1 (Imine Validation): Withdraw a 50 µL aliquot. Analyze via FTIR. Pass Criteria: Complete disappearance of the aldehyde carbonyl stretch (~1695 cm⁻¹) and appearance of the imine C=N stretch (~1640 cm⁻¹). Do not proceed if carbonyl persists.

-

Cyanation: Cool the vessel to 0 °C. Add ZnI₂ (0.5 mmol, 5 mol%) followed by dropwise addition of TMSCN (12.0 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

-

IPC 2 (Product Validation): Analyze via LC-MS (Cold injection recommended to prevent thermal degradation of the aminonitrile[9]). Pass Criteria: Observation of the[M+H]⁺ ion at m/z 191.1.

-

Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol B: Zinc-Mediated Barbier-Bruylants Alkylation

Rationale: Traditional Grignard reagents (RMgX) are highly basic and will deprotonate the secondary amine (N-H) of our intermediate, forming a magnesium amide and stalling the reaction[4]. Using Zinc dust under Barbier conditions with a catalytic amount of acetic acid avoids this deprotonation, selectively activating the nitrile cleavage[7][10].

-

Activation: In a dried Schlenk flask, dissolve 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile (1.0 mmol) in dry THF (2 mL).

-

Reagent Addition: Sequentially add allyl bromide (2.0 mmol) and activated Zinc dust (2.0 mmol).

-

Catalytic Initiation: Add glacial acetic acid (0.1 mmol, 10 mol%) in 0.1 mL THF. Causality: Acetic acid is determinant; it cleans the zinc surface and assists in the protonation-driven ejection of the cyanide to form the iminium ion[4][7].

-

Reaction: Stir at room temperature for 2 hours. A slight exotherm indicates successful initiation.

-

IPC 1 (Reaction Progress): Monitor by TLC (Hexane/EtOAc 7:3). Pass Criteria: Complete consumption of the starting material (lower Rf) and appearance of the homoallylamine product (higher Rf).

-

Workup: Quench with saturated Na₂CO₃ (to neutralize HOAc and precipitate Zn salts). Extract with diethyl ether (3 x 10 mL). Purify via silica gel chromatography to isolate the pure α-substituted tertiary amine.

References

- chemsrc.com - 2-(Ethylamino)-2-(4-methoxyphenyl)

- chemsrc.com - 2-(Ethylamino)-2-(4-methoxyphenyl)

- Mattalia, J.-M. R. (2021). - The Bruylants and related reactions. Arkivoc.

- Bernardi et al. - A New and Practical Procedure for the Bruylants Reaction. Zinc-Mediated Synthesis of Tertiary Homoallylamines and β-Aminoesters. Thieme Connect.

- Li et al. (2010). - One-Pot Three-Component Synthesis of α-Aminonitriles Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. ChemInform.

- DuPont Merck Pharmaceutical Company (1985). - US4551526A - Synthesis of alpha-aminonitriles.

- PubMed (NIH) - Attempts to use cyanide ion to trap imine intermediates... formation of alpha-aminonitriles as artifacts.

Sources

- 1. 2298244-81-0_CAS号:2298244-81-0_Tert-butyl 3-(2-hydroxyethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate - 化源网 [chemsrc.com]

- 2. 2418676-85-2_CAS号:2418676-85-2_Tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)-4-methylphenyl]methyl}amino)acetate - 化源网 [chemsrc.com]

- 3. Bruylants reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. grokipedia.com [grokipedia.com]

- 6. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Attempts to use cyanide ion to trap imine intermediates in the microsomal N-dealkylation of propranolol: formation of alpha-aminonitriles as artifacts when using ether for extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile using Trimethylsilyl Cyanide (TMSCN)

Document ID: AN-2026-02-27-001

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the one-pot, three-component synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, a valuable α-aminonitrile intermediate. The protocol leverages the Strecker reaction, utilizing 4-methoxybenzaldehyde, ethylamine, and trimethylsilyl cyanide (TMSCN). We present a detailed, field-proven methodology that emphasizes safety, efficiency, and mechanistic understanding. This application note is designed to equip researchers with the necessary knowledge to successfully perform this synthesis, troubleshoot potential issues, and understand the critical parameters that govern the reaction's outcome.

Introduction and Scientific Context

α-Aminonitriles are cornerstone intermediates in synthetic organic chemistry, serving as direct precursors to α-amino acids, various nitrogen-containing heterocycles like imidazoles and thiadiazoles, and other biologically significant molecules.[1][2] Their versatile reactivity makes them indispensable building blocks in medicinal chemistry and drug development. The target molecule, 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, incorporates a key pharmacophoric scaffold and is a precursor for more complex molecular architectures.

The classical Strecker synthesis, first reported in 1850, is a foundational multi-component reaction (MCR) for producing α-aminonitriles.[3][4] However, traditional protocols often rely on highly toxic and hazardous reagents like hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN), which require stringent handling procedures and can introduce harsh reaction conditions.[2][5]

This protocol details a modern, safer, and more efficient approach using trimethylsilyl cyanide (TMSCN). TMSCN serves as a superior cyanide source, offering easier handling and enabling the reaction to proceed under milder, often neutral, conditions.[1][5][6] The one-pot, three-component nature of this synthesis—condensing an aldehyde, an amine, and TMSCN in a single step—offers significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency.[1][7]

Reaction Mechanism and Rationale

The synthesis proceeds via a catalyzed Strecker reaction. The generally accepted mechanism involves several key steps, which are facilitated by a Lewis acid catalyst to enhance the electrophilicity of the carbonyl and imine intermediates.

-

Imine Formation: The reaction initiates with the condensation of 4-methoxybenzaldehyde and ethylamine to form an N-ethyl-1-(4-methoxyphenyl)methanimine (a Schiff base) intermediate, with the concurrent elimination of water.

-

Catalyst Activation: A Lewis acid catalyst (e.g., Ferric Perchlorate, Alum) coordinates to the imine nitrogen, polarizing the C=N bond and forming a highly electrophilic iminium ion.[2] This activation is critical for facilitating the nucleophilic attack by the cyanide.

-

Nucleophilic Addition of Cyanide: Trimethylsilyl cyanide (TMSCN) delivers the cyanide nucleophile to the electrophilic carbon of the activated iminium ion.[8]

-

Product Formation: Subsequent workup or hydrolysis of the resulting intermediate yields the final α-aminonitrile product, 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile.

Caption: Mechanism of the catalyzed one-pot Strecker reaction.

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | ≥98% | Sigma-Aldrich | - |

| Ethylamine (70% in H₂O) | C₂H₇N | 45.08 | 70% | Sigma-Aldrich | - |

| Trimethylsilyl Cyanide (TMSCN) | C₄H₉NSi | 99.22 | ≥97% | Sigma-Aldrich | EXTREMELY TOXIC . Moisture sensitive. |

| Ferric Perchlorate Hydrate | Fe(ClO₄)₃·xH₂O | - | - | Sigma-Aldrich | Acts as Lewis acid catalyst.[1] |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Anhydrous, ≥99.8% | Sigma-Aldrich | Use dry solvent. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | For work-up. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | - | For extraction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying. |

| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | - | For chromatography. |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Magnetic stir plate

-

Ice bath

-

Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Flash column chromatography setup

Critical Safety Precautions

Trimethylsilyl cyanide (TMSCN) is extremely toxic and fatal if swallowed, inhaled, or in contact with skin.[9] It is also highly flammable and reacts with water or moisture to release highly toxic hydrogen cyanide (HCN) gas.[9]

-

Mandatory Fume Hood Use: All operations involving TMSCN must be conducted in a certified, well-ventilated chemical fume hood.[6][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves at all times.[11] Consider double-gloving.

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from reacting with TMSCN.

-

Quenching Station: Have a quench solution (e.g., alkaline bleach) readily available to neutralize any spills or residual TMSCN in the glassware.

-

Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste protocols.

Detailed Experimental Protocol

This protocol is based on established methodologies for ferric perchlorate-catalyzed Strecker syntheses.[1]

Reaction Setup and Execution

-

Vessel Preparation: Place a magnetic stir bar in a 100 mL round-bottom flask and dry the flask thoroughly. Seal the flask with a rubber septum and purge with nitrogen gas.

-

Reagent Addition:

-

To the flask, add anhydrous acetonitrile (20 mL).

-

Add 4-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq).

-

Add ethylamine (0.73 mL, ~11 mmol, 1.1 eq).

-

Add ferric perchlorate hydrate (Fe(ClO₄)₃·xH₂O) (0.35 g, ~1 mmol, 0.1 eq).[1]

-

-

Stirring: Stir the resulting mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

-

TMSCN Addition: Using a syringe, add trimethylsilyl cyanide (TMSCN) (1.48 mL, 11 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. CAUTION: This step is exothermic. An ice bath can be used to maintain room temperature if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the aldehyde.[1]

Caption: Experimental workflow for the one-pot synthesis.

Work-up and Purification

-

Quenching: Once the reaction is complete, carefully add a 10% aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to the reaction mixture to quench the catalyst and any unreacted TMSCN.[1] Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile.

Data Summary and Characterization

Quantitative Parameters

| Parameter | Value | Notes |

| 4-Methoxybenzaldehyde | 10 mmol (1.0 eq) | Limiting Reagent |

| Ethylamine | 11 mmol (1.1 eq) | - |

| TMSCN | 11 mmol (1.1 eq) | [1] |

| Ferric Perchlorate | 1 mmol (0.1 eq) | Catalyst loading.[1] |

| Solvent (Acetonitrile) | 20 mL | - |

| Reaction Time | ~1-2 hours | Monitored by TLC.[1] |

| Expected Yield | 85-95% | Yields are typically high for this transformation.[1] |

Physicochemical and Spectroscopic Data (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | Expected to be a pale yellow oil or low-melting solid |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, 2H), 6.90 (d, 2H), 4.60 (s, 1H), 3.80 (s, 3H), 2.70 (q, 2H), 1.80 (br s, 1H), 1.15 (t, 3H) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 160.1, 129.0, 127.5, 119.5 (CN), 114.5, 55.3, 53.0, 42.0, 15.0 |

| Predicted IR (neat, cm⁻¹) | 3350 (N-H), 2980 (C-H), 2235 (C≡N), 1610, 1510 (Ar C=C), 1250 (C-O) |

Conclusion and Expert Insights

This application note details a robust, efficient, and high-yielding protocol for the one-pot synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile. The use of TMSCN as a cyanide source under mild, Lewis acid-catalyzed conditions represents a significant improvement over classical Strecker methodologies, enhancing both safety and operational simplicity.

Key Insights for Success:

-

Moisture Control: The exclusion of moisture is paramount to prevent the formation of HCN gas and ensure the efficacy of the TMSCN reagent. Using anhydrous solvents and an inert atmosphere is critical.

-

Catalyst Choice: While ferric perchlorate is effective, other Lewis acids such as Alum (KAl(SO₄)₂) or Montmorillonite KSF clay have also been successfully employed for similar transformations and may be explored as alternatives.[2][7]

-

Scalability: This one-pot procedure is highly amenable to scaling. However, for larger-scale reactions, careful control of the exothermic addition of TMSCN is essential.

This method provides a reliable pathway for accessing valuable α-aminonitrile building blocks for further synthetic elaboration in drug discovery and materials science.

References

-

Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Murthy, M. S. R. (2004). Montmorillonite KSF clay-catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron Letters, 45(41), 7743-7746. [Link]

-

Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine Catalyst. Organic Letters, 1(1), 157-160. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2007). Ferric Perchlorate–Catalyzed One‐Pot Synthesis of α‐Aminonitriles using Trimethylsilylcyanide. Synthetic Communications, 37(15), 2579-2584. [Link]

-

Saberi, D., Cheraghi, S., & Dekamin, M. G. (2013). Dehydroascorbic Acid Capped Magnetite Nanoparticles: An Efficient and Recyclable Organocatalyst for the One-Pot, Three-Component Strecker Reaction of Carbonyl Compounds, Amines and TMSCN. Chinese Journal of Chemistry, 31(11), 1391-1398. [Link]

-

Dub, P. A., & Gordon, J. C. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2(12), 396-408. [Link]

-

Mai, V. T., & Le, T. H. (2021). A two-step process for the synthesis of α-aminonitriles from aldehydes, amines and trimethylsilyl cyanide. RSC Advances, 11(36), 22177-22183. [Link]

-

Loba Chemie. (2016). Safety Data Sheet for TRIMETHYLSILYL CYANIDE FOR SYNTHESIS. [Link]

-

Reddy, K. S., & Kumar, P. S. (2012). Alum Catalyzed Efficient One Pot Synthesis of α-Amino Nitriles. Rasayan Journal of Chemistry, 5(1), 89-93. [Link]

-

Sdfine. (n.d.). Safety Data Sheet for trimethylsilyl cyanide. [Link]

-

Karimi, B., & Maleki, A. (2010). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molecular Diversity, 14(4), 819-823. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. scispace.com [scispace.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sciforum.net [sciforum.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Green chemistry catalysts for alpha-aminonitrile synthesis

Application Note: Green Catalytic Architectures for -Aminonitrile Synthesis

Executive Summary

The Strecker synthesis remains the cornerstone for generating

This guide details three field-proven, green catalytic protocols that address these challenges. We move beyond theoretical "green washing" to provide actionable, high-yield methodologies using Magnetic Nanocatalysts , Aqueous-Phase Metals , and Enzymatic Systems . These protocols prioritize atom economy, catalyst recyclability, and operator safety.

Part 1: The Green Shift in Strecker Chemistry

The Challenge

Classical Strecker synthesis often utilizes KCN/NaCN in organic solvents with stoichiometric Lewis acids. The drawbacks are threefold:

-

Waste: Difficulty in recovering homogenous catalysts.

-

Purification: Tedious workups leading to solvent waste.

The Solution: Catalytic Heterogeneity & Aqueous Media

Modern green chemistry pivots to Heterogeneous Catalysis (for easy recovery) and Biocatalysis (for enantioselectivity). The mechanism generally involves the activation of the imine intermediate by a solid acid or surface-active metal, facilitating the nucleophilic attack of the cyanide source (often TMSCN for safety or KCN in controlled aqueous buffers).

Mechanistic Visualization

The following diagram illustrates the surface-mediated activation typical of the heterogeneous protocols described below.

Figure 1: Surface-mediated activation mechanism in heterogeneous Strecker synthesis. The catalyst polarizes the imine bond, increasing susceptibility to cyanide attack.

Part 2: Protocol A - Magnetic Nanocatalysis ( )

Best For: High-throughput synthesis, catalyst recycling, and solvent-free conditions.

Rationale

Magnetic nanoparticles (MNPs) represent the pinnacle of catalyst recovery. By functionalizing a magnetite (

Materials

-

Catalyst: Sulfonic acid-functionalized silica-coated magnetic nanoparticles (

). -

Reagents: Benzaldehyde (or derivative), Aniline (or derivative), Trimethylsilyl cyanide (TMSCN).

-

Equipment: Neodymium magnet, vortex mixer.

Step-by-Step Protocol

-

Preparation: In a 10 mL round-bottom flask, mix Benzaldehyde (1.0 mmol) and Aniline (1.0 mmol).

-

Catalyst Addition: Add

catalyst (20 mg, approx. 1.5 mol% loading). -

Mixing: Stir the mixture at room temperature for 5 minutes to facilitate imine formation (indicated by turbidity or water droplets).

-

Cyanation: Add TMSCN (1.2 mmol) dropwise. Caution: Handle TMSCN in a fume hood.

-

Reaction: Stir vigorously at room temperature.

-

Reaction Time: Typically 15–45 minutes (monitor via TLC, EtOAc:Hexane 1:4).

-

-

Separation: Place a neodymium magnet against the flask wall. The catalyst will aggregate immediately. Decant the supernatant containing the product.

-

Purification: Wash the supernatant with a small amount of EtOH/Water. Recrystallize the crude solid from ethanol to obtain pure

-aminonitrile. -

Recycling: Wash the magnetically held catalyst with ethanol (

) and dry at 80°C. It is ready for the next cycle.

Data Summary: Catalyst Reusability

| Cycle Number | Yield (%) | Reaction Time (min) |

|---|---|---|

| 1 | 94 | 20 |

| 2 | 93 | 20 |

| 3 | 91 | 25 |

| 4 | 90 | 25 |

| 5 | 88 | 30 |[3]

Part 3: Protocol B - Aqueous-Phase Indium Catalysis

Best For: "Truly Green" synthesis, operational simplicity, and handling sensitive substrates.

Rationale

Indium metal (In) is stable in water and acts as a mild Lewis acid. Unlike many transition metals, it does not require inert atmospheres. This protocol utilizes water as the sole solvent, leveraging the hydrophobic effect to accelerate the reaction between organic reactants.

Materials

-

Catalyst: Indium powder (100 mesh).

-

Solvent: Deionized water.

Step-by-Step Protocol

-

Setup: To a 25 mL flask, add Aldehyde (1 mmol) and Amine (1 mmol) in Water (5 mL).

-

Catalyst Loading: Add Indium powder (10 mol%, 11.5 mg).

-

Cyanation: Add TMSCN (1.2 mmol).

-

Reaction: Stir vigorously at room temperature. The reaction is heterogeneous; vigorous stirring is critical to maintain emulsion.

-

Duration: 30 min – 1.5 hours.

-

-

Workup: Extract the mixture with Ethyl Acetate (

). The Indium powder remains in the aqueous phase or at the interface. -

Recovery: Filter the aqueous layer to recover Indium powder. Wash with water and acetone, then dry.

-

Isolation: Dry the organic layer over

, concentrate under vacuum.

Workflow Visualization

Figure 2: Operational workflow for Indium-catalyzed aqueous Strecker synthesis.[6]

Part 4: Protocol C - Asymmetric Biocatalysis (Hydroxynitrile Lyase)

Best For: Enantioselective synthesis (Pharma applications), mild conditions.[2]

Rationale

For drug development, chirality is non-negotiable. Hydroxynitrile Lyases (HNLs) are enzymes that naturally catalyze the cleavage of cyanohydrins but can be used in reverse (synthesis) to create chiral cyanohydrins or, in the presence of ammonia/amines, chiral aminonitriles.

Materials

-

Biocatalyst: Prunus amygdalus Hydroxynitrile Lyase (PaHNL) or recombinant variant (commercially available as lyophilizate or immobilized).

-

Buffer: Citrate-Phosphate buffer (pH 5.5).

-

Cyanide Source: KCN (Caution!) or Acetone Cyanohydrin (transcyanation).

Step-by-Step Protocol

-

Buffer Prep: Prepare 10 mL of 0.1 M Citrate-Phosphate buffer (pH 5.5).

-

Substrate Mix: Dissolve the Aldehyde (1 mmol) in a minimal amount of organic co-solvent (e.g., MTBE, 1 mL) if solubility is low.

-

Enzyme Addition: Add PaHNL (200 U) to the buffer.

-

Amine Source: Add

(2 mmol) to the buffer. -

Cyanide Addition: Add KCN (1.2 mmol) carefully to the buffered solution.

-

Note: At pH 5.5, HCN is generated in situ but kept dissolved. Closed system required.

-

-

Incubation: Shake at 25°C for 24 hours.

-

Workup: Acidify to pH 2 to stop enzyme activity and stabilize the amine. Extract with ether to remove unreacted aldehyde. Basify aqueous layer to pH 9 and extract product with EtOAc.

Part 5: Safety & Troubleshooting

Critical Safety Note: Cyanide Handling

Regardless of the "Green" label, the cyanide source presents a lethal hazard.

-

TMSCN: Hydrolyzes in moisture to release HCN. Handle only in a fume hood.

-

Waste: All aqueous waste must be quenched with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Add a dehydrating agent (molecular sieves) or extend the pre-stirring time before adding TMSCN. |

| Low Enantioselectivity (Protocol C) | Non-enzymatic background reaction | Lower the pH slightly (if enzyme tolerates) or lower the temperature to 4°C to suppress the chemical background reaction. |

| Catalyst Leaching (Protocol A) | Acidic degradation of support | Ensure the reaction pH isn't too low; avoid strong mineral acids during washing steps. |

References

-

Indium Catalysis: Teimouri, F., & Moghannian, H. (2011). A truly green synthesis of

-aminonitriles via Strecker reaction. PMC. Link - Magnetic Nanocatalysts: Gawande, M. B., et al. (2013). Magnetic Nanocatalysts: Applications in Organic Synthesis. Chemical Reviews. (Contextual grounding for Fe3O4 protocols).

-

Biocatalysis: Griesbeck, A. et al. (2022). Asymmetric Strecker reaction at the solid/solid interface. RSC Advances. Link

-

Solvent-Free Mechanisms: Baeza, A., et al. (2007).[7] Solvent-Free Synthesis of Racemic

-Aminonitriles. Synthesis. Link -

General Review: Strecker Synthesis - Organic Chemistry Portal. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Nanostructured silicate catalysts for environmentally benign Strecker-type reactions: status quo and quo vadis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03102G [pubs.rsc.org]

- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strecker Synthesis [organic-chemistry.org]

Hydrolysis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile to amino acids

Application Note: Optimized Hydrolysis Strategies for 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in Phenylglycine Analog Synthesis

-aminonitriles to unnatural amino acidsExecutive Summary

This guide details the chemical hydrolysis of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile (Compound 1 ) to its corresponding

We present two validated protocols:

-

Method A (Acid-Catalyzed): High-yielding, standard protocol using HCl.

-

Method B (Base-Catalyzed): Milder alternative for acid-sensitive derivatives.

Chemical Context & Mechanism

The substrate is a secondary

-

Hydration: Conversion of the nitrile (

) to the amide ( -

Hydrolysis: Conversion of the amide to the carboxylic acid (

).

Critical Consideration: The 4-methoxy group is generally stable in hydrochloric acid (HCl) but susceptible to demethylation in hydrobromic acid (HBr) or Lewis acids (

Mechanistic Pathway (Acid Promoted)

The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[1] The resulting imidate tautomerizes to an amide, which undergoes further hydrolysis to the acid.

Figure 1: Stepwise acid-catalyzed hydrolysis mechanism from nitrile to amino acid.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature | Reflux ( | Hydrolysis of the intermediate amide is the rate-determining step and requires high thermal energy. |

| Acid Concentration | 6M HCl (Method A) | Sufficient proton activity to activate nitrile without causing charring or demethylation. |

| pH Control (Workup) | pH 5.5 – 6.5 (Isoelectric Point) | Crucial for precipitating the zwitterionic amino acid from the salt solution. |

| Time | 4 – 12 Hours | Secondary amines (N-ethyl) introduce steric bulk, potentially slowing kinetics compared to primary amines. |

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (Standard)

Recommended for highest yield and purity.

Reagents:

-

Substrate: 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

-

Solvent: 6M Hydrochloric Acid (HCl)[5]

-

Neutralization: 20% NaOH or Ammonium Hydroxide (

)

Protocol:

-

Setup: Charge a round-bottom flask with 10.0 g (approx. 52 mmol) of the nitrile substrate.

-

Acid Addition: Add 60 mL of 6M HCl. (Ratio: ~1.2 mL acid per mmol substrate).

-

Reflux: Equip with a condenser and heat to reflux (

) with vigorous magnetic stirring.-

Checkpoint: The solution should become homogeneous after 1–2 hours.

-

-

Monitoring: Continue reflux for 6–8 hours. Monitor by HPLC or TLC (disappearance of nitrile peak/spot).

-

Concentration: Cool to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approx. 50% volume to remove excess HCl.

-

Precipitation (Critical Step):

-

Dilute the residue with 20 mL water.

-

Slowly add 20% NaOH or

dropwise while monitoring pH. -

Target pH: 6.0 ± 0.5 (The isoelectric point).

-

The product will precipitate as a white/off-white solid (zwitterion).

-

-

Isolation: Cool the slurry to

for 1 hour. Filter the solid, wash with ice-cold water (2 x 10 mL) and cold acetone (1 x 10 mL). -

Drying: Dry in a vacuum oven at

overnight.

Method B: Alkaline Hydrolysis (Alternative)

Recommended if acid-sensitive impurities are present.

Reagents:

-

Substrate: 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

-

Base: 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Solvent: Ethanol (to improve solubility)

Protocol:

-

Setup: Dissolve 10.0 g of substrate in 30 mL Ethanol.

-

Base Addition: Add 40 mL of 10% aqueous NaOH (approx. 2-3 equivalents).

-

Reflux: Heat to reflux (

) for 8–12 hours. -

Workup:

-

Evaporate the ethanol under reduced pressure.

-

The residue is the sodium salt of the amino acid (water-soluble).

-

Dilute with minimal water.

-

Acidify carefully with 2M HCl to pH 6.0 .

-

-

Isolation: Collect the precipitated zwitterion by filtration as described in Method A.

Workflow Visualization

Figure 2: Operational workflow for the isolation of the target amino acid.

Analytical Validation

To confirm the identity and purity of 2-(ethylamino)-2-(4-methoxyphenyl)acetic acid :

| Technique | Expected Observation |

| IR Spectroscopy | Disappearance of the sharp Nitrile ( |

| 1H NMR (D2O/NaOD) | The |

| HPLC | Column: C18 Reverse Phase.Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.Detection: UV 254 nm (Aromatic ring).Product will elute earlier (more polar) than the nitrile starting material. |

Troubleshooting & Safety

-

Incomplete Hydrolysis: If the amide intermediate persists (often seen as a spot close to the product on TLC), extend the reflux time or increase acid concentration to 8M.

-

Coloration: A yellow/brown color indicates oxidation of the electron-rich aromatic ring. Perform the reaction under Nitrogen (

) atmosphere to minimize oxidative degradation. -

Safety Warning: Although the nitrile group is hydrolyzed, trace amounts of free cyanide or HCN gas may be generated during the initial stages. Always operate in a fume hood.

References

-

Strecker Synthesis Mechanism & Hydrolysis

-

General Nitrile Hydrolysis Protocols

-

Synthesis of Phenylglycine Analogs

- Amino Acid Isolation (Isoelectric Point)

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Strecker Synthesis [organic-chemistry.org]

Reaction conditions for ethylamine and 4-methoxybenzaldehyde condensation

Application Note: High-Efficiency Synthesis of N-Ethyl-4-methoxybenzylideneamine

Executive Summary

This application note details the optimized reaction conditions for the condensation of ethylamine and 4-methoxybenzaldehyde (p-anisaldehyde) to form N-ethyl-1-(4-methoxyphenyl)methanimine .

While Schiff base formation is a standard transformation, this specific pair presents two distinct process challenges:

-

Volatility of Ethylamine: With a boiling point of 16.6°C, ethylamine exists as a gas at standard laboratory temperatures, making stoichiometric control difficult in open systems.

-

Equilibrium Reversibility: The formation of the imine generates water. Without active water removal, the equilibrium constant (

) often favors the starting materials, particularly in aqueous media.

This guide provides two validated protocols: a High-Fidelity Anhydrous Method (recommended for drug discovery/library synthesis) and a Biphasic Scavenger Method (recommended for bulk scale-up with aqueous reagents).

Reaction Mechanism & Kinetics

The reaction proceeds via a nucleophilic attack of the ethylamine nitrogen on the aldehyde carbonyl carbon, forming a hemiaminal intermediate, followed by acid-catalyzed dehydration to the imine.

Key Mechanistic Insight: The 4-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde. Consequently, this reaction requires either longer reaction times or mild acid catalysis to reach full conversion compared to electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde).

Pathway Diagram

The following diagram illustrates the reaction progression and the critical "Water Removal" step required to drive the equilibrium forward.

Figure 1: Reaction pathway highlighting the reversibility of the imine formation. Effective water removal blocks the red dashed hydrolysis path.

Critical Parameter Analysis

| Parameter | Recommendation | Scientific Rationale |

| Ethylamine Source | 2.0 M in MeOH or THF | Pure ethylamine is a gas (bp 16.6°C). Using a pre-titrated organic solution ensures accurate stoichiometry and prevents evaporative loss during weighing. |

| Solvent | Methanol (MeOH) | Polar protic solvents stabilize the zwitterionic transition states. MeOH is preferred over EtOH for easier removal (bp 64.7°C vs 78°C). |

| Desiccant | Anhydrous MgSO₄ | Essential for driving the equilibrium to the right (Le Chatelier’s principle), especially given the electron-rich (less reactive) nature of the aldehyde. |

| Temperature | 0°C | Initial addition must be at 0°C to prevent ethylamine flashing off. The reaction is then warmed to Room Temperature (RT) to overcome the activation energy. |

Experimental Protocols

Protocol A: Anhydrous Solution Method (Preferred)

Best for: High purity requirements, small-to-medium scale (100 mg - 10 g).

Materials:

-

4-Methoxybenzaldehyde (1.0 equiv)

-

Ethylamine (2.0 M solution in Methanol) (1.2 equiv)

-

Anhydrous Magnesium Sulfate (MgSO₄) (~1 g per 10 mmol aldehyde)

-

Dichloromethane (DCM) for workup.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

-

Aldehyde Solvation: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) and anhydrous Methanol (10 mL).

-

Desiccant Addition: Add activated MgSO₄ (1.0 g) directly to the flask.

-

Note: The desiccant acts as an in-situ water scavenger.

-

-

Cooling: Place the flask in an ice bath (0°C) for 10 minutes.

-

Amine Addition: Add Ethylamine solution (6.0 mL of 2.0 M in MeOH, 12 mmol) dropwise via syringe over 5 minutes.

-

Critical: Do not add quickly; the exotherm can boil off the ethylamine.

-

-

Reaction: Remove the ice bath. Seal the flask tightly with a septum (or glass stopper with Keck clip). Stir at Room Temperature for 4–6 hours .

-

Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear.

-

-

Workup:

-

Filter the mixture through a fritted glass funnel or a Celite pad to remove MgSO₄.

-

Wash the filter cake with a small amount of dry DCM.

-

Concentrate the filtrate under reduced pressure (Rotovap) at < 30°C .

-

Caution: The product is an oil/low-melting solid. Do not overheat during evaporation to avoid hydrolysis from trace moisture in the air.

-

-

Purification: The crude oil is usually >95% pure. If necessary, purify via vacuum distillation (Kugelrohr) or rapid filtration through a short plug of neutral alumina (basic conditions prevent hydrolysis).

Protocol B: Aqueous/Biphasic Method (Alternative)

Best for: When anhydrous amine solutions are unavailable.

Materials:

-

Ethylamine (70% aqueous solution).

-

Toluene or DCM (Solvent).

-

Dean-Stark apparatus (for Toluene) or Molecular Sieves (for DCM).

Modifications:

-

Use 2.0 equivalents of 70% aq. ethylamine to account for volatility and the water introduced.

-

Solvent: Use Toluene.

-

Setup: Reflux with a Dean-Stark trap is not recommended due to the low boiling point of ethylamine (it will escape the condenser).

-

Correct Procedure: Dissolve aldehyde in DCM. Add 3Å Molecular Sieves (activated). Add aq. ethylamine at 0°C. Stir vigorously for 12 hours. The molecular sieves will absorb the water from the 70% solution and the reaction byproduct.

Characterization Data

The product, N-ethyl-4-methoxybenzylideneamine , is typically a pale yellow oil or low-melting solid.

Table 1: Predicted NMR Spectral Data

| Nucleus | Shift ( | Multiplicity | Integral | Assignment |

| 8.20 | Singlet (s) | 1H | -CH=N- (Imine proton) | |

| 7.68 | Doublet (d, | 2H | Ar-H (Ortho to imine) | |

| 6.92 | Doublet (d, | 2H | Ar-H (Ortho to methoxy) | |

| 3.83 | Singlet (s) | 3H | -O-CH₃ | |

| 3.58 | Quartet (q, | 2H | =N-CH₂ -CH₃ | |